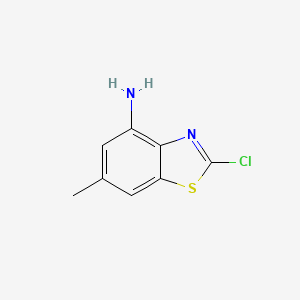
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods
Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.
Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound, widely studied for its biological effects.
Nicotine N-oxide: A mono-oxidized derivative of nicotine.
Anabasine: Another alkaloid found in tobacco with similar biological activities.
Uniqueness
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 |
InChI Key |
GSXMRZNVDIMTTQ-NUHJPDEHSA-N |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)




![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)


![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)
